REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([N:9]=[C:10]=[O:11])[CH:6]=[CH:7][CH:8]=1.ClC1C=C(C=CC=1Cl)CC1C=C(C(N)C(C)C)C=C[N:18]=1>C(Cl)Cl.C(OCC)(=O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([NH:9][C:10](=[O:11])[NH2:18])[CH:6]=[CH:7][CH:8]=1
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Name
|
|
Quantity
|
37 μL
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)N=C=O
|
Name
|
1(RS)-[(3,4-dichlorobenzyl)pyridin-4-yl]-2-methylpropylamine
|
Quantity
|
88 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(CC2=NC=CC(=C2)C(C(C)C)N)C=CC1Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
|
C(C)(=O)OCC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
WASH
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Details
|
washed with sodium bicarbonate solution (5 ml)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |